聚(L-丙交酯-共-D,L-丙交酯)

描述

Poly(L-lactide-co-D,L-lactide) (PDLLA) is a biodegradable thermoplastic aliphatic polyester synthesized from both enantiomers (D and L) of lactic acid . It is typically used to fabricate medical devices that predictably degrade over years in physiological conditions . The well-researched release profile also allows for drug-release functionalization with calculable results .

Synthesis Analysis

The synthesis of PDLLA involves ring-opening polymerization at different feed ratios of L- to D-lactides . The synthesis conditions of PDLLA were optimized to increase the yield and improve the copolymer properties . The synthetic process was evaluated by varying the molar ratio of the monomers and polymerization time .Molecular Structure Analysis

The molecular structure of PDLLA is determined by the ratio of enantiomers used. These differing forms yield materials with different degrees of crystallinity, thermal transitions, solubility, and rates of degradation .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of PDLLA include ring-opening polymerization of cyclic ester monomers . Changes in the polymerization time and feed ratio resulted in the difference in the LA and CL content, which, in turn, caused the PDLLA to exhibit different properties .Physical and Chemical Properties Analysis

The physical and chemical properties of PDLLA are influenced by the ratio of enantiomers used. Different forms of PDLLA yield materials with different degrees of crystallinity, thermal transitions, solubility, and rates of degradation . The compatibility and thermal and structural properties of the PLLA/PLDLA-m blends were investigated by differential scanning calorimetry (DSC) and field emission scanning electron microscopy (FE-SEM) in detail .科学研究应用

组织工程

聚(L-丙交酯-共-D,L-丙交酯) (PLDLLA) 主要用于生物医学应用,尤其是在组织工程中。Ghaffari-Bohlouli 等人 (2019 年) 的一项研究评估了 PLDLLA/聚(丙烯酸) 混合薄膜及其纳米纤维,由于其良好的相容性、亲水性和细胞活力,在组织工程中发现了显着的应用前景 (Ghaffari-Bohlouli 等人,2019 年)。

生物医学应用中的形态控制

Sarazin 和 Favis (2003 年) 研究了聚(L-丙交酯)/聚苯乙烯共混物,展示了对聚(L-丙交酯) 材料中孔隙率的控制。这一发现对于创建具有互连孔隙率的结构至关重要,这在各种生物医学应用中至关重要 (Sarazin 和 Favis,2003 年)。

生物材料中的立体配合

Tsuji (2005 年) 强调了对映异构聚(L-丙交酯) 和聚(D-丙交酯) 之间立体配合在增强 PLA 基材料的机械、耐热性和耐水解性中的作用。这一改进为创建先进的生物材料开辟了新的途径,例如水凝胶和药物递送系统 (Tsuji,2005 年)。

生物医学应用中的生物相容性和细胞毒性

Parwe 等人 (2017 年) 专注于聚(L-丙交酯) (PLLA) 的生物相容性和无毒性,这对于生物医学用途至关重要。该研究表明,用生物相容性引发剂(如锌脯氨酸)合成的分子量高的 PLLA 在体外研究中显示出有希望的结果,突出了其在生物医学应用中的适用性 (Parwe 等人,2017 年)。

生物医学和工程应用中的聚合物共混物

Nofar 等人 (2019 年) 综述了聚(乳酸) 共混物的合成和性质,包括聚(L-丙交酯) 和聚(D-丙交酯) 的共混物。这些共混物对于增强 PLA 的机械性能和加工能力至关重要,使其成为生物医学和工程应用的可行选择 (Nofar 等人,2019 年)。

药物递送中的合成和应用

Avgoustakis (2005 年) 讨论了聚(丙交酯-共-乙交酯) (PLGA) 的合成和生物医学应用,包括其在药物递送系统中的应用。PLGA 的可控降解性和生物相容性使其成为持续药物释放和靶向递送的优良材料 (Avgoustakis,2005 年)。

作用机制

Target of Action

Poly(L-lactide-co-D,L-lactide) (PDLLA) is a biodegradable thermoplastic aliphatic polyester . It is primarily targeted for use in biomedical research devices, such as implants, sutures, prosthetic devices, scaffolds for tissue engineering applications, micro and nanoparticles . It is also utilized in drug delivery research, such as in the synthesis and application of polymer-drug conjugates .

Mode of Action

PDLLA is synthesized from both enantiomers (D and L) of lactic acid . Due to the ester linkages found in the polymer backbone, these copolymers are able to degrade via hydrolysis . Depending on the ratio of enantiomers used, different forms of PDLLA can be obtained . These differing forms yield materials with different degrees of crystallinity, thermal transitions, solubility, and rates of degradation .

Biochemical Pathways

The primary biochemical pathway involved in the action of PDLLA is hydrolysis . The ester linkages in the polymer backbone of PDLLA degrade via hydrolysis, leading to the breakdown of the polymer . This degradation process is crucial for the biodegradability of PDLLA, making it suitable for use in biomedical applications where the material is expected to degrade over time .

Pharmacokinetics

The pharmacokinetics of PDLLA are largely dependent on its physical properties, such as its degree of crystallinity, thermal transitions, solubility, and rates of degradation . These properties can influence the absorption, distribution, metabolism, and excretion (ADME) of PDLLA.

Result of Action

The primary result of PDLLA’s action is its ability to degrade over time via hydrolysis . This makes it an ideal material for use in biomedical applications where a temporary scaffold or implant is needed. For example, in tissue engineering, PDLLA can provide a temporary structure for cells to grow and form new tissue, and then degrade once the new tissue is established .

Action Environment

The action of PDLLA can be influenced by various environmental factors. For instance, the rate of hydrolysis and thus the rate of degradation can be influenced by factors such as pH and temperature . Furthermore, the physical properties of PDLLA, such as its degree of crystallinity and thermal transitions, can also be influenced by environmental conditions . Therefore, the action, efficacy, and stability of PDLLA can vary depending on the specific environmental conditions it is exposed to.

未来方向

The future directions for PDLLA include its use in drug delivery research, such as in the synthesis and application of polymer-drug conjugates . The in vitro SNL 76/7 fibroblast cells cultivation onto the surface of the blend with 10% wt. of PAAc revealed that this sample is a promising candidate for tissue engineering applications .

生化分析

Biochemical Properties

Poly(L-lactide-co-D,L-lactide) plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the ratio of enantiomers used in its synthesis .

Cellular Effects

Poly(L-lactide-co-D,L-lactide) has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Poly(L-lactide-co-D,L-lactide) is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Poly(L-lactide-co-D,L-lactide) change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Poly(L-lactide-co-D,L-lactide) vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Poly(L-lactide-co-D,L-lactide) is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

Poly(L-lactide-co-D,L-lactide) is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and can also affect its localization or accumulation .

Subcellular Localization

The subcellular localization of Poly(L-lactide-co-D,L-lactide) and its effects on activity or function can be influenced by various factors. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

属性

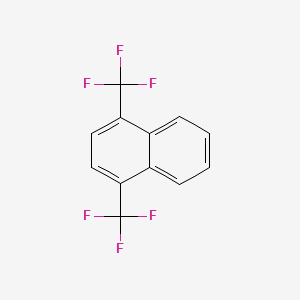

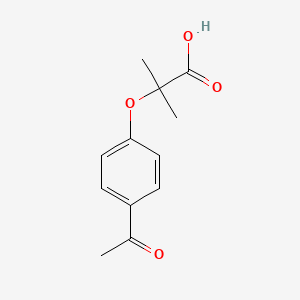

IUPAC Name |

3,6-dimethyl-1,4-dioxane-2,5-dione;(3S,6S)-3,6-dimethyl-1,4-dioxane-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H8O4/c2*1-3-5(7)10-4(2)6(8)9-3/h2*3-4H,1-2H3/t3-,4-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFPPGQABHIMQKV-MMALYQPHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)OC(C(=O)O1)C.CC1C(=O)OC(C(=O)O1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)O[C@H](C(=O)O1)C.CC1C(=O)OC(C(=O)O1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

52305-30-3 | |

| Details | Compound: 3,6-Dimethyl-1,4-dioxane-2,5-dione polymer with (3S,6S)-3,6-dimethyl-1,4-dioxane-2,5-dione | |

| Record name | 3,6-Dimethyl-1,4-dioxane-2,5-dione polymer with (3S,6S)-3,6-dimethyl-1,4-dioxane-2,5-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52305-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

288.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52305-30-3 | |

| Record name | 1,4-Dioxane-2,5-dione, 3,6-dimethyl-, polymer with (3S,6S)-3,6-dimethyl-1,4-dioxane-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the incorporation of poly(ethylene glycol) (PEG) affect the properties of PLDLLA fibers?

A1: Incorporating PEG into PLDLLA fibers leads to a reduction in fiber diameter, potentially down to 700 nm []. This addition also significantly impacts the fiber's hydrophilicity, decreasing the water contact angle. At a 60/40 weight ratio of PLDLLA/PEG, the water contact angle approaches zero, indicating high wettability [].

Q2: Does the manufacturing process influence the mechanical properties of PLDLLA?

A2: Yes, the manufacturing method significantly influences the mechanical properties of PLDLLA. Studies comparing injection molding and compression molding of a PLDLLA/Poly(L-lactide-co-ε-caprolactone) blend revealed distinct differences in mechanical behavior, highlighting the importance of considering the manufacturing process during material selection for specific applications [].

Q3: How does the sterilization method affect the properties of PLDLLA?

A3: Ethylene oxide (EtO) sterilization has a minimal impact on the physical and mechanical properties of PLDLLA, with only a slight decrease in molecular weight and inherent viscosity observed []. In contrast, electron beam (e-beam) irradiation sterilization causes a substantial immediate decrease in inherent viscosity and molecular weight, affecting the material's long-term strength retention [].

Q4: How does PLDLLA compare to titanium in terms of mechanical properties for bone fixation?

A4: While PLDLLA has significantly lower stiffness than titanium (approximately 6%), it can achieve comparable mechanical stability in applications like mandibular fracture fixation []. This is possible by optimizing the design and dimensions of the PLDLLA implant to compensate for the lower stiffness [].

Q5: How does the addition of β-tricalcium phosphate (β-TCP) influence the properties of PLDLLA scaffolds?

A5: Incorporating β-TCP into PLDLLA through electrospinning creates hybrid meshes with enhanced mechanical properties and bioactivity []. The addition of β-TCP influences fiber diameter and morphology, leading to a porous structure beneficial for cell integration and proliferation [].

Q6: What is the biocompatibility of PLDLLA?

A6: PLDLLA exhibits good biocompatibility, supported by in vitro and in vivo studies. Human bone marrow cells cultured on PLDLLA plates demonstrate good viability, proliferation, and extracellular matrix production, indicating the material's ability to support bone cell function [].

Q7: How does PLDLLA degrade in vivo?

A7: PLDLLA undergoes hydrolysis in vivo, leading to the breakdown of the polymer chains into lactic acid, which is naturally metabolized by the body []. The degradation rate depends on factors like molecular weight, crystallinity, and the presence of additives [].

Q8: Does surface modification affect the tissue response to PLDLLA implants?

A9: Surface modification can influence the tissue response to PLDLLA. For instance, coating PLDLLA fiber meshes with a positively charged plasma-polymerized allylamine layer enhances cell integration and reduces the inflammatory response in vivo [].

Q9: Can PLDLLA be used for drug delivery applications?

A10: Yes, PLDLLA is widely explored for drug delivery due to its biodegradability and biocompatibility. It enables controlled drug release over extended periods, as demonstrated by the development of PLDLLA microcapsules loaded with pentamidine [] and gentamicin-releasing systems for local antibiotic therapies [].

Q10: How does the choice of solvent affect the properties of PLDLLA microcapsules for drug delivery?

A11: The solvent used in the fabrication of PLDLLA microcapsules significantly impacts their morphology, encapsulation efficiency, and drug release profile. Studies using different solvent mixtures, such as dichloromethane with acetone, methanol, or DMSO, revealed variations in particle size, surface morphology, and drug release kinetics [].

Q11: Can the drug release profile from PLDLLA be controlled?

A12: Yes, modifying the composition of PLDLLA-based drug delivery systems enables control over drug release profiles. Incorporating inorganic fillers like calcium hydrogen phosphate or calcium sulfate dihydrate into PLDLLA matrices can modulate the release kinetics of drugs like gentamicin [].

Q12: Can PLDLLA be combined with other materials to create functionally graded membranes for tissue regeneration?

A13: Yes, PLDLLA can be electrospun with other polymers to form functional layers on membranes for enhanced tissue regeneration. For example, combining a PDLLA-PDGF (platelet-derived growth factor) layer with a PDLLA-MTZ (metronidazole) layer on a collagen membrane promotes tissue regeneration while preventing infection in alveolar ridge regeneration [].

Q13: Has PLDLLA been used in clinical applications?

A14: Yes, PLDLLA has been clinically applied in various forms, including resorbable plates and screws for bone fixation [, ], interbody fusion cages for spinal surgery [, , , , ], and craniofacial reconstruction implants [].

Q14: What are the long-term outcomes of using PLDLLA implants?

A14: Long-term clinical studies evaluating PLDLLA implants are limited. While initial results are promising, further research is needed to assess the long-term efficacy, biocompatibility, and potential for complications, such as implant migration or foreign body reactions, over extended periods.

Q15: Are there specific challenges associated with the use of PLDLLA in transforaminal lumbar interbody fusion (TLIF)?

A16: Studies comparing PLDLLA cages to carbon fiber cages in TLIF procedures have reported a higher incidence of nonunion and cage migration with PLDLLA, suggesting the need for further optimization of material properties and implant design to improve long-term outcomes in this specific application [].

Q16: Can PLDLLA combined with recombinant human bone morphogenetic protein-2 (rhBMP-2) promote bone fusion?

A17: Yes, combining PLDLLA implants with rhBMP-2 has demonstrated promising results in promoting bone fusion in both lumbar and cervical spine procedures [, ]. The rhBMP-2 enhances bone formation, potentially compensating for the limited osteoinductive properties of PLDLLA alone [, ].

Q17: Can PLDLLA be used to create scaffolds for bone tissue engineering?

A18: Yes, PLDLLA is a suitable material for fabricating scaffolds for bone tissue engineering due to its biocompatibility and biodegradability. The incorporation of bioceramics like tricalcium phosphate (TCP) into PLDLLA scaffolds can further enhance their mechanical properties and osteoinductivity, promoting bone cell attachment, proliferation, and differentiation [, ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Methyl-8-nitroimidazo[1,2-a]pyridine](/img/structure/B3143354.png)